molecular formula C11H16N2O3 B14401384 N,N'-Carbonylbis(N,2-dimethylprop-2-enamide) CAS No. 85434-95-3

N,N'-Carbonylbis(N,2-dimethylprop-2-enamide)

Cat. No.: B14401384
CAS No.: 85434-95-3
M. Wt: 224.26 g/mol
InChI Key: WOJALGSFDUWREM-UHFFFAOYSA-N
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Description

N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) typically involves the reaction of N,N-dimethylprop-2-enamide with a carbonylating agent. One common method is the use of phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2N,N-dimethylprop-2-enamide+COCl2N,N’-Carbonylbis(N,2-dimethylprop-2-enamide)+2HCl2 \text{N,N-dimethylprop-2-enamide} + \text{COCl}_2 \rightarrow \text{N,N'-Carbonylbis(N,2-dimethylprop-2-enamide)} + 2 \text{HCl} 2N,N-dimethylprop-2-enamide+COCl2​→N,N’-Carbonylbis(N,2-dimethylprop-2-enamide)+2HCl

Industrial Production Methods

In an industrial setting, the production of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide groups can participate in various biochemical pathways, affecting enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but lacks the carbonyl bis linkage.

    N,N-Dimethylformamide: Another amide with different substituents on the nitrogen atom.

    N-Methyl-2-pyrrolidone: A cyclic amide with distinct properties.

Uniqueness

N,N’-Carbonylbis(N,2-dimethylprop-2-enamide) is unique due to its bis-amide structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

85434-95-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N,2-dimethyl-N-[methyl(2-methylprop-2-enoyl)carbamoyl]prop-2-enamide

InChI

InChI=1S/C11H16N2O3/c1-7(2)9(14)12(5)11(16)13(6)10(15)8(3)4/h1,3H2,2,4-6H3

InChI Key

WOJALGSFDUWREM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C)C(=O)N(C)C(=O)C(=C)C

Origin of Product

United States

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